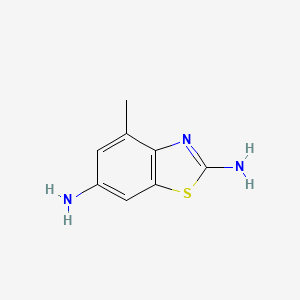

4-甲基-1,3-苯并噻唑-2,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 4-Methyl-1,3-benzothiazole-2,6-diamine, often involves nucleophilic aromatic substitution reactions or cyclization processes. For example, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, confirmed by elemental analyses, NMR, MS, IR spectra, and X-ray crystallography (Dong et al., 2002). These methods highlight the typical pathways for synthesizing benzothiazole derivatives, which can be adapted for the synthesis of 4-Methyl-1,3-benzothiazole-2,6-diamine.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 4-Methyl-1,3-benzothiazole-2,6-diamine, can be analyzed through techniques such as X-ray crystallography. The structural analysis reveals key features like bond lengths, bond angles, and dihedral angles, providing insights into the compound's molecular geometry. For instance, the structure of similar compounds was determined using X-ray crystallography, offering detailed geometrical data (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines has been observed, indicating the dynamic chemistry of benzothiazoles under certain conditions (Argilagos et al., 1997). Such reactions highlight the chemical properties and reactivity of benzothiazole derivatives.

Physical Properties Analysis

The physical properties of benzothiazoles, such as solubility, melting point, and thermal stability, are critical for their application in various domains. For example, the synthesis of polyimides from unsymmetrical diamines containing benzimidazole moieties exhibited excellent thermal stability and good mechanical properties (Sidra et al., 2018), demonstrating the importance of understanding these physical properties.

Chemical Properties Analysis

The chemical properties of 4-Methyl-1,3-benzothiazole-2,6-diamine, such as its reactivity with various reagents, potential for forming derivatives, and involvement in chemical reactions, are fundamental to its application in synthesis and material science. The reactivity of benzothiazoles with amines to form highly sensitive chemiluminescence derivatives for liquid chromatography illustrates the utility of understanding these chemical properties (Yoshida et al., 2001).

科学研究应用

-

Biomedical Field

- Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties .

- They possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

- The benzothiazole nucleus has been found to play an important role as an antimicrobial, anti-inflammatory, anticancer, and antidiabetic agent .

-

Anti-tubercular Compounds

- Benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis .

- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

-

Antibacterial Potential

安全和危害

属性

IUPAC Name |

4-methyl-1,3-benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMTKFEAJWGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354314 |

Source

|

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzothiazole-2,6-diamine | |

CAS RN |

314033-52-8 |

Source

|

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)